molecular formula C17H16N2OS B2546579 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one CAS No. 478042-03-4

1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B2546579
CAS No.: 478042-03-4
M. Wt: 296.39
InChI Key: CDBQPALJQSMKSD-UHFFFAOYSA-N
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Description

1-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C17H16N2OS. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazo[1,2-a]pyridine derivatives are known to inhibit cell proliferation by inhibiting the activity of certain protein kinases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with a phenylsulfanyl ethanone derivative. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-8-9-19-16(10-12)18-13(2)17(19)15(20)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBQPALJQSMKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Reactant of Route 2
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1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Reactant of Route 3
1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Reactant of Route 4
1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Reactant of Route 5
1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Reactant of Route 6
1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one

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